molecular formula C30H28N4O2S B11081300 5-cyano-2-methyl-N-(2-methylphenyl)-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-phenyl-1,4-dihydropyridine-3-carboxamide

5-cyano-2-methyl-N-(2-methylphenyl)-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-phenyl-1,4-dihydropyridine-3-carboxamide

Cat. No.: B11081300
M. Wt: 508.6 g/mol
InChI Key: GFFPONULXPELFZ-UHFFFAOYSA-N
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Description

5-cyano-2-methyl-N-(2-methylphenyl)-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-phenyl-1,4-dihydropyridine-3-carboxamide is a complex organic compound with a unique structure that includes multiple functional groups such as cyano, methyl, phenyl, and carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyano-2-methyl-N-(2-methylphenyl)-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-phenyl-1,4-dihydropyridine-3-carboxamide involves multiple stepsThe reaction conditions typically involve the use of solvents like acetonitrile and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydropyridine core can yield pyridine derivatives, while reduction of the cyano group can produce primary amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-cyano-2-methyl-N-(2-methylphenyl)-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-phenyl-1,4-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The cyano and carboxamide groups can form hydrogen bonds with target proteins, while the phenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-cyano-2-methyl-N-(2-methylphenyl)-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-phenyl-1,4-dihydropyridine-3-carboxamide lies in its combination of functional groups and the dihydropyridine core. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C30H28N4O2S

Molecular Weight

508.6 g/mol

IUPAC Name

5-cyano-2-methyl-6-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-N-(2-methylphenyl)-4-phenyl-1,4-dihydropyridine-3-carboxamide

InChI

InChI=1S/C30H28N4O2S/c1-19-11-7-9-15-24(19)33-26(35)18-37-30-23(17-31)28(22-13-5-4-6-14-22)27(21(3)32-30)29(36)34-25-16-10-8-12-20(25)2/h4-16,28,32H,18H2,1-3H3,(H,33,35)(H,34,36)

InChI Key

GFFPONULXPELFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)NC3=CC=CC=C3C)C4=CC=CC=C4)C#N

Origin of Product

United States

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